9-Methyl-3H-purin-2-one;dihydrochloride
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Overview
Description
9-Methyl-3H-purin-2-one;dihydrochloride: is a chemical compound with the molecular formula C6H8Cl2N4O and a molecular weight of 223.06 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3H-purin-2-one;dihydrochloride typically involves the methylation of purine derivatives under controlled conditions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors to enhance efficiency and yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methyl-3H-purin-2-one;dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced purine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce dihydropurine compounds.
Scientific Research Applications
Chemistry: In chemistry, 9-Methyl-3H-purin-2-one;dihydrochloride is used as a building block for the synthesis of more complex purine derivatives
Biology: The compound is studied for its role in biological systems, particularly in the context of nucleic acid analogs. It is used in research to understand the interactions between purine derivatives and biological macromolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients. It is also used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-3H-purin-2-one;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific context of its application .
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9-Methyl-3H-purin-2-one;dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are naturally occurring, this compound is synthetically derived and can be tailored for specific applications .
Properties
IUPAC Name |
9-methyl-3H-purin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.2ClH/c1-10-3-8-4-2-7-6(11)9-5(4)10;;/h2-3H,1H3,(H,7,9,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWPRJVQRQWMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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